Bienvenue dans la boutique en ligne BenchChem!

Rivipansel

selectin inhibition sickle cell disease vaso-occlusive crisis

Rivipansel (GMI-1070, PF-06460031) is the definitive pan-selectin antagonist reference compound for sickle cell vaso-occlusive crisis (VOC) research. It uniquely targets E-, P-, and L-selectin with a 100-fold selectivity for E-selectin (IC50 4.3 µM) over P-selectin (IC50 423 µM)—a profile not replicated by P-selectin-specific antibodies like crizanlizumab or E-selectin-only agents like uproleselan. Its dual sialyl LewisX/sulfate binding site engagement distinguishes it from bimosiamose. Researchers rely on rivipansel for VOC models requiring simultaneous triple-selectin blockade with predominant E-selectin antagonism, and for benchmarking novel glycomimetic inhibitors in standardized binding assays. A validated soluble E-selectin (sEsel) pharmacodynamic biomarker enables translatable target-engagement confirmation across preclinical and clinical studies.

Molecular Formula C58H74N6O31S3
Molecular Weight 1447.4 g/mol
CAS No. 927881-99-0
Cat. No. B610495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivipansel
CAS927881-99-0
SynonymsRivipansel;  GMI-1070;  GMI 1070;  GMI1070;  PF-06460031;  PF 06460031;  PF06460031; 
Molecular FormulaC58H74N6O31S3
Molecular Weight1447.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O
InChIInChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1
InChIKeyVXBNTHRZPJLRSS-PTCSXESPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rivipansel (GMI-1070) CAS 927881-99-0: A Glycomimetic Pan-Selectin Antagonist for Sickle Cell Vaso-Occlusive Crisis Research


Rivipansel (GMI-1070, PF-06460031) is a synthetic, small-molecule glycomimetic pan-selectin antagonist that targets E-, P-, and L-selectin [1]. It was developed as an investigational therapy for acute vaso-occlusive crisis (VOC) in sickle cell disease (SCD), where it prevents leukocyte-endothelial adhesion and red blood cell-leukocyte interactions [2]. Rivipansel is characterized by a molecular formula of C58H74N6O31S3 and a molecular weight of 1447.42 g/mol [3].

Rivipansel 927881-99-0: Why Pan-Selectin Inhibition Profile Precludes Simple Substitution with Single-Selectin or Alternative Pan-Selectin Antagonists


Rivipansel exhibits a unique pan-selectin inhibition profile characterized by a 100-fold selectivity for E-selectin over P-selectin, coupled with demonstrable L-selectin antagonism [1]. This multi-target engagement contrasts sharply with monoclonal antibody therapies like crizanlizumab, which exclusively bind P-selectin, and with E-selectin-specific antagonists like uproleselan, which lack meaningful P- or L-selectin activity [2]. Even among pan-selectin antagonists, rivipansel's E-selectin IC50 (4.3 µM) is over 20-fold more potent than bimosiamose (88 µM), and its binding mechanism—simultaneously engaging both the sialyl LewisX and sulfate binding sites—is distinct [3]. These pharmacological differences translate directly into divergent experimental and therapeutic outcomes, making compound interchangeability scientifically unsound without explicit validation of the specific selectin blockade required for a given model or assay.

Rivipansel 927881-99-0: Quantitative Comparator Data for Scientific Selection and Procurement Decisions


E-Selectin Potency Superiority: Rivipansel vs. Pan-Selectin Comparator Bimosiamose

Rivipansel exhibits a 20.5-fold greater potency for E-selectin inhibition (IC50 = 4.3 µM) compared to the pan-selectin antagonist bimosiamose (IC50 = 88 µM) . While bimosiamose shows preferential P-selectin inhibition (IC50 = 20 µM), rivipansel demonstrates the inverse profile: highest potency at E-selectin (4.3 µM), intermediate at L-selectin (337 µM), and lowest at P-selectin (423 µM) [1].

selectin inhibition sickle cell disease vaso-occlusive crisis

Broad-Spectrum Pan-Selectin Engagement: Rivipansel vs. Selective E-Selectin Antagonist Uproleselan

Unlike the selective E-selectin antagonist uproleselan (GMI-1271)—which inhibits E-selectin with an IC50 of 1.75 µM but exhibits IC50 >10 µM for P-selectin and 2.9 µM for L-selectin—rivipansel inhibits all three selectins: E-selectin IC50 = 4.3 µM, P-selectin IC50 = 423 µM, and L-selectin IC50 = 337 µM [1]. Rivipansel's 100-fold greater inhibitory activity for E-selectin over P-selectin reflects its classification as a pan-selectin antagonist with predominant E-selectin activity [2].

E-selectin P-selectin L-selectin pan-selectin selectivity

Clinical Endpoint Reduction with Early Administration: Rivipansel vs. Placebo in Phase 3 RESET Trial

In a post hoc analysis of the Phase 3 RESET trial, rivipansel administered within 26.4 hours of VOC pain onset reduced median time to readiness for discharge (TTRFD) by 56.3 hours (122 hours with placebo to 65.7 hours with rivipansel, P < .05), reduced median time to discharge (TTD) by 41.5 hours, and reduced median time to discontinuation of IV opioids (TTDIVO) by 50.5 hours compared to placebo [1][2]. In the overall study population (no timing restriction), no statistically significant difference was observed between rivipansel and placebo for primary and secondary endpoints [3].

clinical trial vaso-occlusive crisis time to discharge opioid use

Pharmacodynamic Biomarker Modulation: Soluble E-Selectin Reduction by Rivipansel vs. Placebo

Rivipansel administration produced a 61% mean decrease in soluble E-selectin (sEsel) from baseline after the loading dose, whereas sEsel levels remained unchanged in the placebo group [1]. This pharmacodynamic effect is consistent with rivipansel's predominant E-selectin antagonism and provides a quantifiable biomarker of target engagement in clinical and preclinical studies [2].

soluble E-selectin pharmacodynamics biomarker endothelial activation

Renal Excretion-Dominant Pharmacokinetics: Rivipansel Clearance Profile vs. Mixed-Clearance Biologics

Population pharmacokinetic analysis of rivipansel across nine clinical studies (healthy subjects and SCD patients) demonstrated almost exclusively renal excretion [1]. The drug was well characterized by a two-compartment model with linear pharmacokinetics, and parameter estimates indicated negligible non-renal clearance [2]. In contrast, monoclonal antibody selectin antagonists (e.g., crizanlizumab) undergo proteolytic catabolism and exhibit prolonged half-lives with minimal renal excretion, while heparinoid pan-selectin antagonists (e.g., sevuparin) have distinct clearance pathways [3].

pharmacokinetics renal clearance population PK dosing

First-in-Class Pan-Selectin Antagonist with Dual Binding Site Engagement: Rivipansel vs. Subsequent Pan-Selectin Glycomimetics

Rivipansel was the first pan-selectin antagonist described, and its unique structural feature is simultaneous interaction with both the sialyl LewisX (sLex) binding site and the sulfate binding site of selectins [1]. This dual-site engagement distinguishes rivipansel from earlier pan-selectin inhibitors like bimosiamose, which primarily target the sLex domain, and from later-optimized analogues that were rationally designed to enhance affinity through modifications to this dual-binding scaffold [2].

glycomimetic sialyl LewisX sulfate binding site structure-activity relationship

Rivipansel 927881-99-0: Optimal Research Applications Informed by Quantitative Differentiation Evidence


Preclinical Sickle Cell Disease Vaso-Occlusive Crisis Models Requiring Pan-Selectin Blockade with E-Selectin Predominance

Rivipansel is the appropriate positive control or test article for SCD VOC models where simultaneous inhibition of E-, P-, and L-selectin is mechanistically required, but where predominant E-selectin blockade is desired (IC50 = 4.3 µM for E-selectin vs. 423 µM for P-selectin) . This profile contrasts with E-selectin-specific agents like uproleselan, which lack P- and L-selectin activity, and with alternative pan-selectin antagonists like bimosiamose, which exhibit inverted selectivity (P-selectin > L-selectin > E-selectin) [1]. Rivipansel has validated efficacy in murine SCD VOC models, reducing intravascular arrest of red/white blood cell aggregates and improving blood flow and survival [2].

Clinical Trial Design Evaluating Early-Intervention Strategies for Acute Vaso-Occlusive Crisis

Based on RESET trial post hoc data, rivipansel may be selected as an investigational agent for clinical studies specifically designed to test early-intervention hypotheses in acute VOC. Administration within 26.4 hours of pain onset reduced median time to readiness for discharge by 56.3 hours, time to discharge by 41.5 hours, and IV opioid discontinuation time by 50.5 hours compared to placebo (all P < .05) [3]. This time-dependent efficacy supports study designs that stratify patients by time-from-onset or mandate early enrollment windows, a consideration not applicable to comparator agents that have not demonstrated such time-dependent effects.

Pharmacodynamic Target Engagement Studies Utilizing Soluble E-Selectin as a Quantifiable Biomarker

Rivipansel produces a robust and measurable pharmacodynamic response—a 61% mean decrease in soluble E-selectin from baseline after loading dose, compared to no change with placebo [3]. This biomarker response is specific to rivipansel's predominant E-selectin antagonism and is not expected with P-selectin-specific agents like crizanlizumab. Researchers can leverage sEsel measurements to confirm rivipansel target engagement in both preclinical and clinical experiments, providing a translatable PD readout that other selectin antagonists may lack.

Structure-Activity Relationship Studies of Glycomimetic Pan-Selectin Antagonists

As the first-described pan-selectin antagonist that simultaneously engages both the sialyl LewisX and sulfate binding sites of selectins, rivipansel serves as the essential reference compound for medicinal chemistry programs developing next-generation glycomimetic selectin inhibitors [4]. Comparative studies evaluating novel analogues against rivipansel in standardized binding assays allow researchers to benchmark improvements in E-selectin potency (baseline IC50 = 4.3 µM), P-selectin potency (baseline IC50 = 423 µM), or selectivity window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivipansel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.